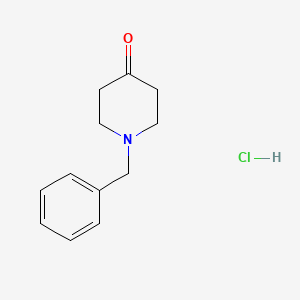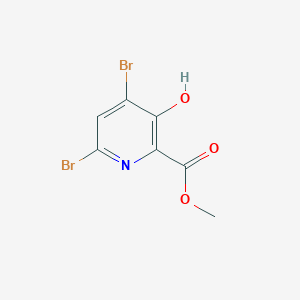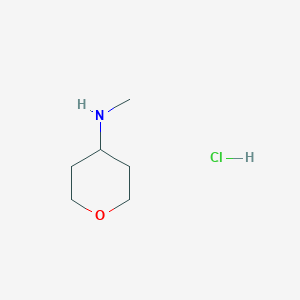
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “N-Methyltetrahydro-2H-pyran-4-amine hydrochloride” is C6H13NO . The structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .Physical And Chemical Properties Analysis
“N-Methyltetrahydro-2H-pyran-4-amine hydrochloride” has a molecular weight of 115.18 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Amine-Functionalized Sorbents for PFAS Removal
Amine-containing sorbents have been identified as promising solutions for removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. Designing next-generation sorbents requires considering these factors to enhance PFAS removal efficiency in municipal water and wastewater treatment (Ateia et al., 2019).
Chemical Recycling of Poly(ethylene terephthalate) (PET)
Research on chemical recycling of PET, a common plastic, highlights the use of glycolysis, where aminated compounds can play a role in breaking down PET into valuable secondary materials. These materials can be used to produce unsaturated polyester resins (UPR) or methacrylated oligoesters (MO), which have applications in coatings and paints. This demonstrates the potential utility of amine-based reactions in recycling and materials science (Karayannidis & Achilias, 2007).
Adsorption Mechanisms of Amine Groups
Amine groups on adsorbents have been found to significantly enhance the adsorption capacity for Perfluorinated Compounds (PFCs), indicating their utility in environmental cleanup efforts. The formation of micelles/hemi-micelles on adsorbents contributes to high adsorption capacity, with hydrophobic interaction playing a key role (Du et al., 2014).
Pyrazine Derivatives and Their Therapeutic Applications
Pyrazine derivatives have been studied extensively for their diverse pharmacological properties. These compounds, including those synthesized via multicomponent reactions (MCRs), exhibit a range of biological activities such as antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory effects. This underscores the significance of heterocyclic compounds in pharmaceutical research and the development of new therapeutic agents (Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives, Diana Becerra et al., 2022).
Computational Modeling of CO2 Capture by Aqueous Amines
Computational studies on the capture of CO2 by aqueous organic amines offer insights into the mechanisms of amine-CO2 reactions. These studies contribute to the design of more efficient carbon capture agents, highlighting the role of computational simulations in understanding and optimizing chemical processes for environmental applications (Yang et al., 2017).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
N-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCYLTUYKZCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627964 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyltetrahydro-2H-pyran-4-amine hydrochloride | |
CAS RN |
392277-22-4 | |
| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

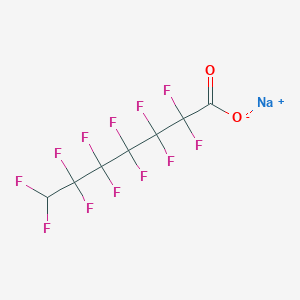
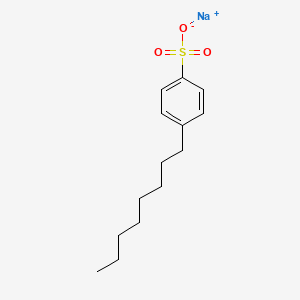
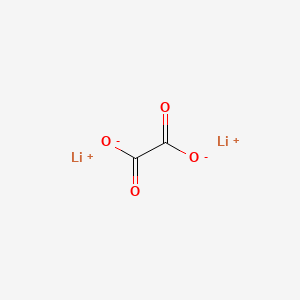

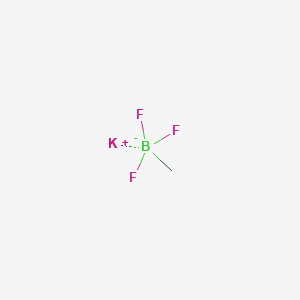
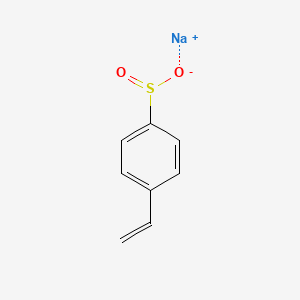

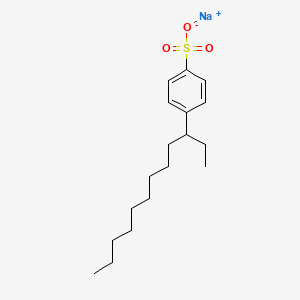

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
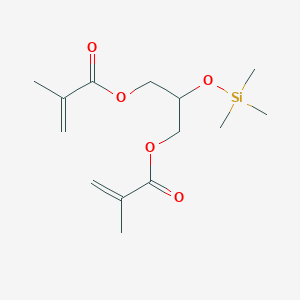
![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
